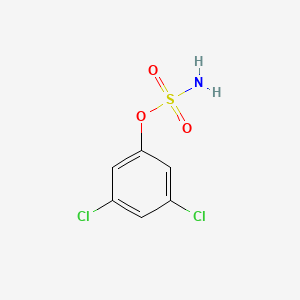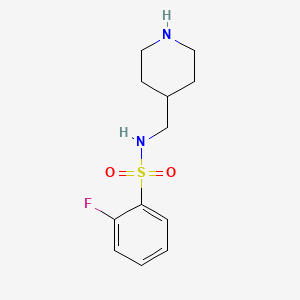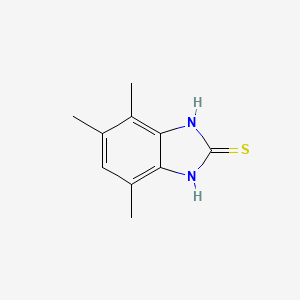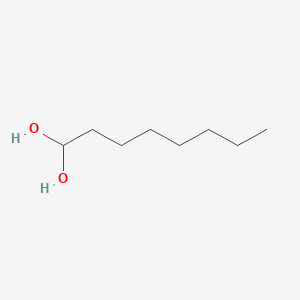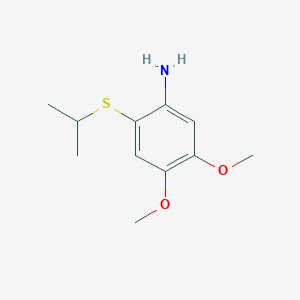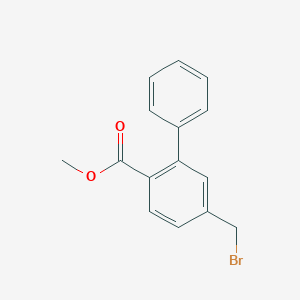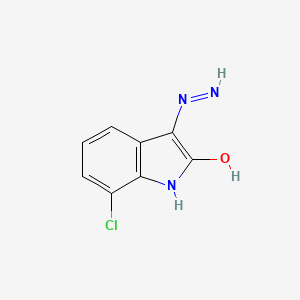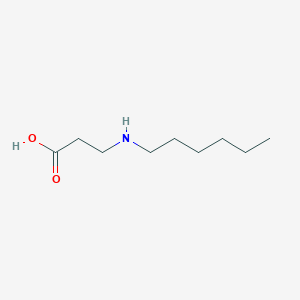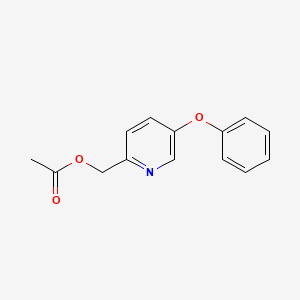
(5-phenoxypyridin-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-phenoxypyridin-2-yl)methyl acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a phenoxy group attached to a pyridine ring, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester typically involves the esterification of acetic acid with 5-phenoxy-pyridin-2-ylmethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-phenoxypyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 5-phenoxy-pyridin-2-ylmethanol and acetic acid.
Reduction: 5-phenoxy-pyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-phenoxypyridin-2-yl)methyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Contains the pyridine ring but lacks the phenoxy group.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.
Uniqueness
(5-phenoxypyridin-2-yl)methyl acetate is unique due to the presence of both the phenoxy group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H13NO3 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(5-phenoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H13NO3/c1-11(16)17-10-12-7-8-14(9-15-12)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
BTSRZSATRFWIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
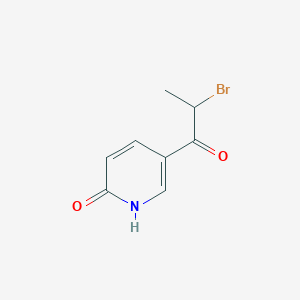
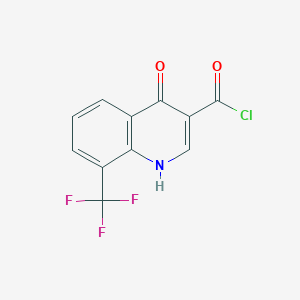
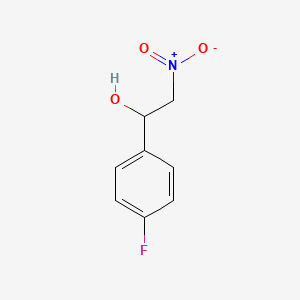
![2-[(4-Chlorophenyl)methyl]amino-2-imidazoline](/img/structure/B8424540.png)
![7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8424548.png)
